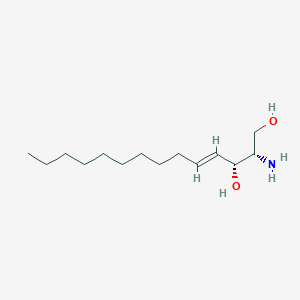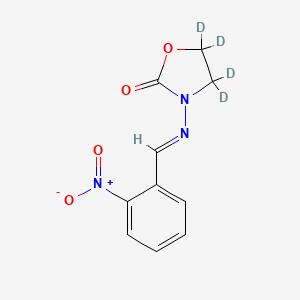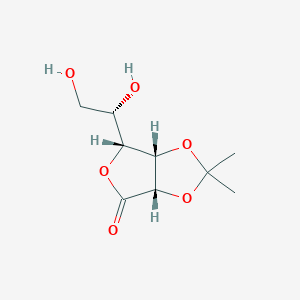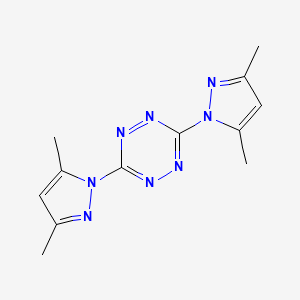
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
Übersicht
Beschreibung
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N6 and its molecular weight is 268.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity with Aliphatic Alcohols and Water : Ishmetova et al. (2009) found that reactions of this compound with aliphatic alcohols and water, in the presence of a base, lead to the formation of mono- and dialkoxy-1,2,4,5-tetrazines and 6-substituted 3-hydroxy-1,2,4,5-tetrazines, indicating its reactivity and potential for derivatization in synthetic chemistry applications (Ishmetova et al., 2009).
High-Nitrogen Content in Energetic Materials : Saikia et al. (2009) reported the synthesis and characterization of related tetrazine derivatives, highlighting their high-nitrogen content and potential as insensitive high-energy materials. The thermal decomposition properties of these compounds were also studied, which is crucial for applications in energetic materials (Saikia et al., 2009).
Formation of Pyridazines and Tetrazine Ring Expansion : Rusinov et al. (2011) discovered that this compound reacts with indole and 1,3,3-trimethyl-2-methyleneindoline to give pyridazines as products, and also observed the behavior of 1,3,3-trimethyl-2-methyleneindoline as a C-nucleophile in the substitution of the pyrazolyl group and in the reactions involving tetrazine ring expansion (Rusinov et al., 2011).
Synthesis and Crystal Structure Analysis : Xu et al. (2012) synthesized unsymmetrical 1,2,4,5-tetrazine derivatives from this compound, confirmed their structures through single-crystal X-ray diffraction, and analyzed the bond length, angle patterns, and stabilization mechanisms via intermolecular interactions (Xu et al., 2012).
Thermal Stability and Energetic Properties : Klapoetke et al. (2013) focused on the synthesis and characterization of various 3,6-disubstituted 1,2,4,5-tetrazines, assessing their thermal stability and energetic properties, particularly for derivatives with high thermal stability, which is significant for materials science applications (Klapoetke et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves the condensation of two molecules of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with two molecules of 3-amino-1,2,4,5-tetrazine. This reaction is carried out in the presence of a base and a suitable solvent to yield the desired product.", "Starting Materials": ["3,5-dimethyl-1H-pyrazole-1-carboxaldehyde", "3-amino-1,2,4,5-tetrazine", "base", "solvent"], "Reaction": ["Step 1: Dissolve 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the solution and stir for a few minutes.", "Step 3: Dissolve 3-amino-1,2,4,5-tetrazine in a separate flask using the same solvent.", "Step 4: Add the 3-amino-1,2,4,5-tetrazine solution to the aldehyde solution and stir for several hours at room temperature.", "Step 5: Filter the resulting solid and wash with cold solvent to obtain the desired product, 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine."] } | |
CAS-Nummer |
30169-25-6 |
Molekularformel |
C14H16N6 |
Molekulargewicht |
268.32 g/mol |
IUPAC-Name |
3,6-bis(2,4-dimethylpyrrol-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H16N6/c1-9-5-11(3)19(7-9)13-15-17-14(18-16-13)20-8-10(2)6-12(20)4/h5-8H,1-4H3 |
InChI-Schlüssel |
MCBFBEQRHJQQBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C |
Kanonische SMILES |
CC1=CC(=CN1C2=NN=C(N=N2)N3C=C(C=C3C)C)C |
Synonyme |
3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine; 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine; 3,6-Bis(3’,5’-dimethylpyrazol-1’-yl)-1,2,4,5-tetrazine; Bis[3,5-(dimethylpyrazolyl)]-1,2,4,5-tetrazine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?
A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].
Q2: What is the crystal structure of BT?
A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].
Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?
A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].
Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?
A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].
Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?
A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].
Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?
A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].
Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?
A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].
Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?
A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
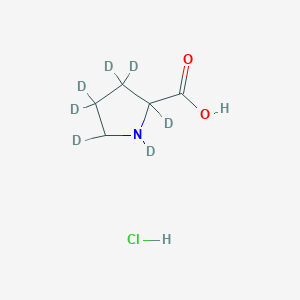

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

